REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1.[CH3:12][CH2:13][O:14][C:15]([CH3:17])=O>O.[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.[F-].[K+]>[O:14]1[CH:15]=[CH:17][CH:12]=[C:13]1[C:2]1[CH:3]=[C:4]2[CH2:10][C:9](=[O:11])[NH:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC(C2)=O
|
Name
|
Bistriphenylphosphine dichloropalladium (II)
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
catalyst
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=1C=C2C(=NC1)NC(C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |